3-(Bromomethyl)benzo[d]isothiazole
Overview
Description
3-(Bromomethyl)benzo[d]isothiazole is a compound that belongs to the class of isothiazoles . Isothiazoles are five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis due to the unique properties of two electronegative heteroatoms (sulfur and nitrogen) in a 1,2-relationship .
Chemical Reactions Analysis
Isothiazoles have been shown to undergo a variety of chemical reactions. New functionalization strategies have been developed through both cross-coupling and direct C–H activation chemistry . In addition, the emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold .Scientific Research Applications
Green Pathways in Synthesis
The scientific community has explored the utility of 3-(Bromomethyl)benzo[d]isothiazole in various green synthetic pathways. A notable advancement is the development of a potassium bromide-catalyzed intramolecular oxidative dehydrogenative cyclization. This methodology offers a high functional group tolerance and yields excellent results, even on a gram scale, facilitating the synthesis of N-substituted benzo[d]isothiazol-3(2H)-ones, compounds with significant application potential due to their diverse biological activities (Yu et al., 2017).
Antimicrobial and Antiproliferative Activities
Research has also highlighted the antimicrobial and antiproliferative properties of compounds derived from benzo[d]isothiazole. For instance, derivatives like 2-((5-mercapto-1,3,4-oxadiazol-2-yl)methyl)benzo[d]isothiazol-3(2H)-one exhibit significant antimicrobial activity, suggesting their potential as industrial microbiocides with applications in inhibiting bacterial and fungal growth (Xu, Lin, & Lin, 2011).
Additionally, benzo[d]isothiazole Schiff bases have been synthesized and evaluated for their in vitro bioactivity, aiming to identify lead compounds for combating human and cattle infectious diseases as well as drug-resistant cancers. While not showing significant antiviral or antimicrobial activity, these compounds demonstrated marked cytotoxicity against human CD4+ lymphocytes, indicating their potential use in antiproliferative treatments (Vicini et al., 2003).
Synthesis of Heterocyclic Compounds
Isothiazolones, including those derived from benzo[d]isothiazole, serve as versatile intermediates in the synthesis of heterocyclic compounds. Their unique chemical structure enables the creation of a variety of novel molecules with potential biological applications. This versatility underscores the importance of benzo[d]isothiazole derivatives in medicinal chemistry and drug design, offering a pathway to develop new therapeutic agents (Clerici et al., 2006).
Safety and Hazards
The safety data sheet for a similar compound, Methyl 3-(bromomethyl)benzoate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause an allergic skin reaction . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
The field of isothiazoles is being intensively developed, which is evidenced by the wide range of selective transformations involving the isothiazole heterocycle and the high biological activity of its derivatives that can be used as effective new drugs and plant protection chemicals . The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules is highly desirable to accelerate the drug discovery programme .
Mechanism of Action
Target of Action
It’s known that bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which suggests that the compound might interact with palladium catalysts in its target reactions .
Mode of Action
The mode of action of 3-(bromomethyl)-1,2-benzothiazole is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the bromomethyl group acts as an electrophile, undergoing oxidative addition with a palladium catalyst to form a new palladium-carbon bond . This is followed by a transmetalation step, where a nucleophilic organoboron reagent transfers an organic group to the palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can be influenced by its chemical structure and the presence of functional groups . As such, the bromomethyl group in 3-(bromomethyl)-1,2-benzothiazole could potentially influence its pharmacokinetic properties.
Result of Action
It’s known that bromomethyl compounds can participate in elimination reactions, leading to the formation of new compounds . For instance, 3-(bromomethyl)-1,2-benzothiazole could potentially undergo 1,3-dehydrobromination to give bicyclobutane derivatives or 1,2-dehydrobromination leading to substituted methylenecyclobutane .
Action Environment
The action of 3-(bromomethyl)-1,2-benzothiazole can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by the reaction conditions, such as the temperature, solvent, and the presence of a base . Additionally, the stability of the compound could be influenced by factors such as pH, temperature, and the presence of other reactive species.
Properties
IUPAC Name |
3-(bromomethyl)-1,2-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQDCNIUVMYRBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442469 | |
Record name | 1,2-Benzisothiazole, 3-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59057-83-9 | |
Record name | 1,2-Benzisothiazole, 3-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)-1,2-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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